Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate
Overview
Description
Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate is a chemical compound belonging to the class of pyridine derivatives It features an ethyl ester group, an amino group, and a phenyl ring attached to the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine and phenylacetic acid.
Reaction Steps: The reaction involves the formation of an intermediate compound through a condensation reaction, followed by esterification to introduce the ethyl ester group.
Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as pyridine N-oxide derivatives.
Reduction Products: Reduction can produce amines with different substituents.
Substitution Products: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as Ethyl 2-Amino-3-pyridinecarboxylate and Ethyl 2-Amino-5-phenyl-3-pyridinecarboxylate.
Uniqueness: The presence of the phenyl group at the 6-position distinguishes it from other pyridine derivatives, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
ethyl 2-amino-6-phenylpyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCWQCNJNHUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259757 | |
Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-64-2 | |
Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56162-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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